molecular formula C6H6BN3O2 B13705299 [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid

[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid

Cat. No.: B13705299
M. Wt: 162.94 g/mol
InChI Key: GOHUPHQCMRRVOX-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid is a high-value chemical building block designed for pharmaceutical research and development. This compound serves as a crucial precursor for the corresponding pinacol boronic ester, a common intermediate in metal-catalyzed cross-coupling reactions . The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to participate in diverse pharmacological activities. Incorporating this boronic acid derivative into molecular architectures via Suzuki-Miyaura coupling enables the rapid exploration of structure-activity relationships, particularly in the development of novel therapeutics and chemical probes . As a boronic acid, it is instrumental in creating carbon-carbon bonds, allowing researchers to functionalize the 8-position of the triazolopyridine core with various aryl or heteroaryl groups. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C6H6BN3O2

Molecular Weight

162.94 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-8-ylboronic acid

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-2-1-3-10-6(5)8-4-9-10/h1-4,11-12H

InChI Key

GOHUPHQCMRRVOX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CN2C1=NC=N2)(O)O

Origin of Product

United States

Preparation Methods

Construction of the Triazolopyridine Core

The synthesis of thetriazolo[1,5-a]pyridine scaffold typically begins with a substituted 2-aminopyridine precursor. A common approach involves the reaction of 2-amino-6-bromopyridine with ethoxycarbonyl isothiocyanate to form a thiourea intermediate, which upon cyclization with hydroxylamine in the presence of a base such as N,N-diisopropylethylamine yields the triazolopyridine core. This method is efficient for introducing the fused triazole ring onto the pyridine nucleus, providing a versatile intermediate for further functionalization.

Alternative Synthetic Routes

Some patents and research articles describe alternative synthetic sequences, including:

  • Direct borylation of the triazolopyridine core using transition metal-catalyzed C–H activation methods, which bypass the need for pre-functionalized halogenated intermediates. These methods often employ iridium or rhodium catalysts with bis(pinacolato)diboron reagents to install the boron moiety directly at the 8-position.

  • Multistep syntheses starting from substituted pyridine derivatives, involving diazotization and subsequent substitution with boronic acid derivatives.

However, these alternative methods are less commonly reported for this specific compound compared to the Suzuki coupling approach.

Detailed Research Outcomes and Data Tables

Synthetic Scheme Overview

Step Reactants and Conditions Product Yield (%) Notes
1 2-Amino-6-bromopyridine + Ethoxycarbonyl isothiocyanate, base Thiourea intermediate 75-85 Formation of thiourea
2 Thiourea intermediate + Hydroxylamine, base (DIPEA) Triazolo[1,5-a]pyridine core 70-80 Cyclization to fused triazole
3 Triazolopyridine-bromo + Phenylboronic acid or boronate ester, Pd catalyst, base, solvent Triazolo[1,5-a]pyridine-8-boronic acid (or ester) 65-90 Suzuki coupling
4 Boronate ester hydrolysis (if applicable) Free boronic acid 80-95 Acidic or basic hydrolysis

Representative Experimental Data from Literature

A study of triazolopyridine derivatives demonstrated the synthesis of boronic acid-functionalized compounds via Suzuki coupling starting from 2-amino-6-bromopyridine-derived triazolopyridine intermediates. The key findings include:

  • The Suzuki coupling step proceeded efficiently with various substituted phenylboronic acids, indicating the robustness of the method.

  • The boronic acid derivatives showed high purity and were suitable for further medicinal chemistry applications.

  • Reaction optimization revealed that palladium tetrakis(triphenylphosphine) as a catalyst and potassium carbonate as a base in dioxane/water mixtures at 80–100 °C gave the best yields.

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirmed the structure of the triazolopyridine core and the boronic acid substitution at the 8-position.

  • High-Resolution Mass Spectrometry (HRMS) validated the molecular weight and purity.

  • X-ray crystallography (where available) confirmed the fused ring system and boronic acid positioning.

Summary of Preparation Method Advantages and Limitations

Preparation Method Advantages Limitations
Suzuki-Miyaura Cross-Coupling High regioselectivity; broad substrate scope; scalable Requires halogenated intermediate; palladium catalyst cost
Direct C–H Borylation Avoids halogenated intermediates; atom economy Often requires expensive catalysts; regioselectivity challenges
Multistep Substitution Flexibility in substituent introduction Longer synthetic routes; lower overall yields

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper acetate for cycloaddition reactions, sodium hypochlorite for oxidative cyclization, and palladium catalysts for cross-coupling reactions .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid involves its interaction with specific molecular targets. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

8-Carboxylic Acid Derivatives
  • Example: [1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 1234616-36-4, C₇H₅N₃O₂, MW 167.13 g/mol). Key Differences: The carboxylic acid group enhances polarity and hydrogen-bonding capacity, favoring interactions in enzyme-binding pockets. Applications: Used in synthesizing sulfonamide herbicides (e.g., ALS inhibitors), where spatial orientation of substituents critically determines herbicidal activity .
8-Hydroxy Derivatives
  • Example: [1,2,4]Triazolo[1,5-a]pyridin-8-ol (C₆H₅N₃O, MW 135.12 g/mol). Key Differences: The hydroxyl group participates in hydrogen bonding but lacks the electrophilic boron required for Suzuki reactions. This derivative is more suited for antioxidant or antimicrobial applications due to its redox-active phenolic moiety .
Halogenated Derivatives
  • Example : 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine (C₆H₃BrClN₃, MW 232.47 g/mol).
    • Key Differences : Halogens (Br, Cl) impart lipophilicity, enhancing membrane permeability in drug candidates. Bromine at the 8-position serves as a leaving group in palladium-catalyzed cyanation (e.g., conversion to carbonitriles using Zn(CN)₂) .
    • Applications : Intermediate in PDE10 and mGlu5 inhibitor synthesis .
Carbonitrile Derivatives
  • Example: [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile (C₇H₃N₄, MW 143.12 g/mol). Key Differences: The cyano group (-CN) is electron-withdrawing, stabilizing the aromatic system and enabling nucleophilic additions. Unlike boronic acids, carbonitriles are used in heterocycle elongation (e.g., via cycloadditions) .
Benzamide Derivatives
  • Example : N-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)benzamide (C₁₃H₁₀N₄O, MW 238.25 g/mol).
    • Key Differences : The benzamide group introduces hydrogen-bonding motifs for kinase or protease inhibition. This derivative lacks boron’s cross-coupling utility but is pharmacologically relevant in antimicrobial and anticancer agents .

Structural and Electronic Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Applications
[1,2,4]Triazolo[1,5-a]pyridine-8-boronic acid C₆H₆BN₃O₂ 162.94 -B(OH)₂ Suzuki coupling, drug intermediates
[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid C₇H₅N₃O₂ 167.13 -COOH Herbicides, enzyme inhibitors
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine C₆H₃BrClN₃ 232.47 -Br, -Cl PDE10/mGlu5 inhibitors
[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile C₇H₃N₄ 143.12 -CN Heterocyclic synthesis
N-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)benzamide C₁₃H₁₀N₄O 238.25 -CONHPh Antimicrobial agents

Q & A

Q. Advanced

  • SAR Studies : Derivatives like 8-bromo-7-(trifluoromethyl) analogs show narrow-spectrum antibacterial activity against Enterococcus faecium (MIC = 2 µg/mL) .
  • Fluorophore Integration : Carbonitrile derivatives exhibit strong blue fluorescence (quantum yield Φ = 0.45), enabling use as imaging probes .

Q. Table 1: Bioactivity of Key Derivatives

Substituent at Position 8TargetActivity (IC₅₀/EC₅₀)Reference
Boronic AcidmGlu5120 nM (allosteric modulation)
CNPDE108.3 nM
BrESKAPE pathogensMIC = 4 µg/mL

What analytical techniques are critical for characterizing derivatives?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 8.5 ppm for H-3 in DMSO-d₆) .
  • HPLC-PDA : Purity assessment (>98% via C18 columns, acetonitrile/water gradient) .

Q. Advanced

  • X-ray Crystallography : Resolves stereochemical ambiguities; e.g., triazolopyridine derivatives show planar geometry with dihedral angles <5° .
  • Mass Spectrometry (HRMS) : Validates molecular ions (e.g., [M+H]⁺ = 213.04 for 2-amino-8-bromo analog) .

How can computational methods guide the design of novel derivatives?

Q. Advanced

  • DFT Calculations : Predict reactivity in cross-couplings (e.g., Fukui indices identify nucleophilic sites) .
  • Molecular Docking : Models interactions with targets like mGlu5 (Glide score = -9.2 kcal/mol for boronic acid derivatives) .
  • MD Simulations : Assess stability of enzyme-inhibitor complexes (RMSD < 2 Å over 100 ns) .

How to address contradictions in reported synthetic yields?

Advanced
Discrepancies arise from:

  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% yields 75% in cyanation vs. 45% at 2 mol% .
  • Temperature Control : Heating at 80°C in DMF improves cyclization yields by 20% compared to room temperature .
  • Workup Protocols : Precipitation in ice-water vs. column chromatography affects purity (95% vs. 98%) .

Q. Table 2: Optimization of Pd-Catalyzed Cyanation

ConditionYield (%)Purity (%)Reference
Pd(PPh₃)₄ (5 mol%), 80°C7598
Pd(OAc)₂ (10 mol%), 100°C6895

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Gloves, lab coat, and goggles (organic solvents/boronic acids are irritants) .
  • Ventilation : Use fume hoods due to potential toxicity (LD₅₀ > 500 mg/kg in rodents) .

Q. Advanced

  • Waste Disposal : Neutralize boronic acid with aqueous NaHCO₃ before disposal .

How to evaluate the compound’s potential in drug discovery?

Q. Advanced

  • ADMET Profiling : Assess logP (2.1), solubility (>10 mM in DMSO), and CYP450 inhibition (IC₅₀ > 10 µM) .
  • In Vivo Models : Derivatives like N-[7-hydroxy-5-(2-phenylethyl)triazolopyridine-8-carbonyl]glycine show antianaemic efficacy in murine models (Hb increase = 2.1 g/dL) .

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